molecular formula C14H13FO2 B6371567 4-(2-Fluoro-5-methoxyphenyl)-2-methylphenol, 95% CAS No. 1261946-80-8

4-(2-Fluoro-5-methoxyphenyl)-2-methylphenol, 95%

Cat. No. B6371567
CAS RN: 1261946-80-8
M. Wt: 232.25 g/mol
InChI Key: MDALPJZAXNLMJJ-UHFFFAOYSA-N
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Description

4-(2-Fluoro-5-methoxyphenyl)-2-methylphenol, 95% (FMPP-95) is a synthetic compound used in research laboratories and the pharmaceutical industry. It is a white, crystalline solid with a melting point of 136-138°C. FMPP-95 is an aromatic compound with a number of important uses, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals, as an analytical reagent, and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-5-methoxyphenyl)-2-methylphenol, 95% is not fully understood. However, it is believed to act as an aromatic catalyst, promoting the formation of reactive intermediates that can then be used in the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluoro-5-methoxyphenyl)-2-methylphenol, 95% are not well understood. It is not known to be toxic or carcinogenic, but its long-term effects have not been studied.

Advantages and Limitations for Lab Experiments

4-(2-Fluoro-5-methoxyphenyl)-2-methylphenol, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain. It is also stable and can be stored for long periods of time. However, it is not soluble in water, so it must be dissolved in organic solvents before use. Additionally, its mechanism of action is not fully understood, so its use in some experiments may be limited.

Future Directions

There are a number of potential future directions for research into 4-(2-Fluoro-5-methoxyphenyl)-2-methylphenol, 95%. These include further research into its mechanism of action, its potential toxicity, and its potential applications in the synthesis of pharmaceuticals and agrochemicals. Additionally, further research into its solubility in water and other solvents could lead to new uses for 4-(2-Fluoro-5-methoxyphenyl)-2-methylphenol, 95%. Finally, research into its use as a catalyst in organic reactions could lead to the development of new synthetic methods.

Synthesis Methods

4-(2-Fluoro-5-methoxyphenyl)-2-methylphenol, 95% can be synthesized by a number of different methods. A common method is the reaction of 4-bromo-2-fluoro-5-methoxyphenol with 2-methylphenol in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is typically carried out at a temperature of 80-90°C for 2-3 hours. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

4-(2-Fluoro-5-methoxyphenyl)-2-methylphenol, 95% is used in a variety of scientific research applications. It has been used in the synthesis of a number of pharmaceuticals, including antifungal and anti-inflammatory drugs. It is also used as an analytical reagent for the determination of trace metals and other compounds. Additionally, 4-(2-Fluoro-5-methoxyphenyl)-2-methylphenol, 95% is used as a catalyst in organic reactions, such as the synthesis of polymers.

properties

IUPAC Name

4-(2-fluoro-5-methoxyphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-9-7-10(3-6-14(9)16)12-8-11(17-2)4-5-13(12)15/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDALPJZAXNLMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=CC(=C2)OC)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683838
Record name 2'-Fluoro-5'-methoxy-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261946-80-8
Record name 2'-Fluoro-5'-methoxy-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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